

# Application Note: HMPL-689 for Ex Vivo Patient Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | HMPL-689 |           |
| Cat. No.:            | B1192938 | Get Quote |

#### Introduction

**HMPL-689** (Amdizalisib) is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).[1][2] The PI3K signaling pathway is crucial for the proliferation, survival, and activation of B-cells.[3][4] In many B-cell malignancies, such as various types of lymphomas, the B-cell receptor (BCR) signaling pathway, in which PI3K $\delta$  is a key component, is often overactive.[3][5] By selectively targeting PI3K $\delta$ , **HMPL-689** aims to block these aberrant survival signals, leading to the death of malignant B-cells with potentially fewer side effects compared to broader PI3K inhibitors.[6]

#### Therapeutic Rationale

The therapeutic strategy behind **HMPL-689** is to inhibit the PI3K/AKT/mTOR signaling cascade, which is a critical intracellular pathway that regulates cell growth, proliferation, and survival.[6][7] Dysregulation of this pathway is a common feature in cancer.[7] Preclinical models have demonstrated that **HMPL-689** potently inhibits the survival of B-cell lymphoma cell lines.[2] Clinical trials in patients with relapsed or refractory lymphomas have shown promising single-agent activity and a manageable safety profile.[1]

#### Application for Ex Vivo Analysis

Ex vivo analysis of patient-derived tumor cells provides a valuable platform for assessing the sensitivity of a patient's specific cancer to a therapeutic agent.[8] This approach can help elucidate mechanisms of response and resistance and may guide personalized treatment



strategies. These protocols describe methods for treating primary cells from patients with hematologic malignancies with **HMPL-689** and analyzing the subsequent effects on cell viability, apoptosis, and intracellular signaling.

## **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

PI3K Signaling Pathway and HMPL-689 Inhibition.





Click to download full resolution via product page

Experimental Workflow for Ex Vivo Analysis.

# Experimental Protocols Protocol 1: Isolation of Primary Lymphoma Cells

This protocol outlines the isolation of mononuclear cells from peripheral blood, which is a common source for lymphoma cells in certain disease states.

- Sample Collection: Collect peripheral blood from patients in heparin-coated tubes.
- Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
- Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS (or similar density gradient medium) in a conical tube.



- Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- Harvesting: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).
- Washing: Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
- Cell Counting: Resuspend the cell pellet in a suitable culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum) and perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion.

## **Protocol 2: Ex Vivo Drug Treatment and Viability Assay**

This protocol uses a luminescent cell viability assay to determine the dose-dependent effect of **HMPL-689**.

- Cell Plating: Seed the isolated primary cells in a 96-well opaque-walled plate at a density of  $2 \times 10^4$  to  $5 \times 10^4$  cells per well in 50  $\mu$ L of culture medium.
- Drug Preparation: Prepare a 2X stock solution of **HMPL-689** in culture medium at various concentrations (e.g., ranging from 1 nM to 10 μM). Include a vehicle control (e.g., DMSO).
- Treatment: Add 50  $\mu$ L of the 2X **HMPL-689** stock solution or vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®, according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
- Data Acquisition: Read the luminescence on a plate reader.
- Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 (the concentration of drug that inhibits 50% of cell viability).



## **Protocol 3: Apoptosis Analysis by Flow Cytometry**

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[9][10][11]

- Cell Treatment: In a 6-well plate, treat 1 x 10<sup>6</sup> cells with **HMPL-689** at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.
- Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cells once with cold PBS.
- Staining: Resuspend the cells in 100 μL of 1X Annexin V binding buffer. Add 5 μL of FITCconjugated Annexin V and 5 μL of Propidium Iodide.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μL of 1X Annexin V binding buffer to each sample.
- Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
  - Healthy cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

### **Protocol 4: PI3K Pathway Analysis by Western Blot**

This protocol assesses the inhibition of downstream signaling from PI3K $\delta$ .[7][12]

- Cell Treatment and Lysis: Treat 2-5 x 10<sup>6</sup> cells with **HMPL-689** for 2-4 hours. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.



- Gel Electrophoresis: Load equal amounts of protein (20-30  $\mu$ g) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

### **Data Presentation**

Table 1: Effect of HMPL-689 on Cell Viability (IC50)

| Patient Sample ID | Diagnosis                        | HMPL-689 IC50 (nM) |  |
|-------------------|----------------------------------|--------------------|--|
| P001              | Follicular Lymphoma              | 15.2               |  |
| P002              | Chronic Lymphocytic<br>Leukemia  | 8.9                |  |
| P003              | Diffuse Large B-Cell<br>Lymphoma | 124.5              |  |

| P004 | Follicular Lymphoma | 22.7 |

Table 2: Apoptosis Induction by HMPL-689 (48h Treatment)



| Patient Sample ID | Treatment        | % Early Apoptotic<br>Cells | % Late Apoptotic/Necrotic Cells |
|-------------------|------------------|----------------------------|---------------------------------|
| P001              | Vehicle Control  | 4.1 ± 0.5                  | 2.3 ± 0.3                       |
| P001              | HMPL-689 (15 nM) | 28.5 ± 2.1                 | 15.4 ± 1.8                      |
| P002              | Vehicle Control  | 5.2 ± 0.7                  | 3.1 ± 0.4                       |

| P002 | **HMPL-689** (10 nM) | 35.1 ± 3.5 | 20.2 ± 2.5 |

Table 3: PI3K Pathway Inhibition by HMPL-689 (4h Treatment)

| Patient Sample ID | Treatment        | p-AKT/Total AKT<br>(Fold Change) | p-S6/Total S6 (Fold<br>Change) |
|-------------------|------------------|----------------------------------|--------------------------------|
| P001              | Vehicle Control  | 1.00                             | 1.00                           |
| P001              | HMPL-689 (15 nM) | 0.15 ± 0.04                      | 0.21 ± 0.06                    |
| P002              | Vehicle Control  | 1.00                             | 1.00                           |

| P002 | **HMPL-689** (10 nM) | 0.11 ± 0.03 | 0.18 ± 0.05 |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. HUTCHMED ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]







- 4. gilead.com [gilead.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in and applications of ex vivo drug sensitivity analysis for blood cancers
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: HMPL-689 for Ex Vivo Patient Sample Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192938#hmpl-689-treatment-for-ex-vivo-patient-sample-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com